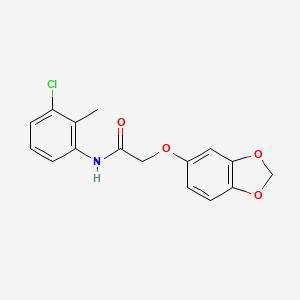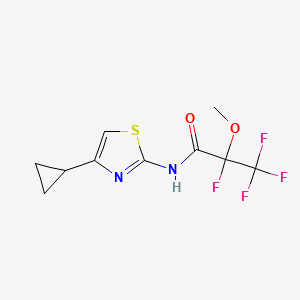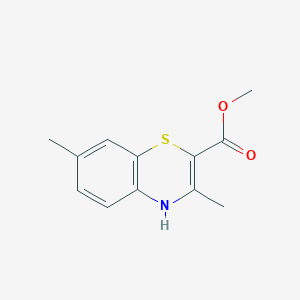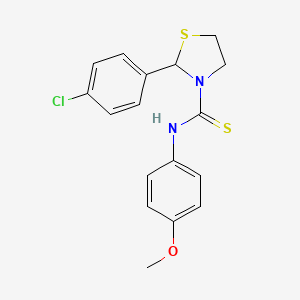
2-(1,3-Benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE is an organic compound that belongs to the class of acetamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves the following steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Acylation Reaction: The benzodioxole derivative is then subjected to an acylation reaction with an appropriate acyl chloride to form the acetamide linkage.
Substitution Reaction: The final step involves the substitution of the acetamide with the 3-chloro-2-methylphenyl group under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the acetamide linkage or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLOROPHENYL)ACETAMIDE
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(2-METHYLPHENYL)ACETAMIDE
Uniqueness
The presence of both the benzodioxole moiety and the 3-chloro-2-methylphenyl group in 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE may confer unique chemical properties, such as enhanced stability, specific reactivity, or particular biological activity, distinguishing it from similar compounds.
特性
分子式 |
C16H14ClNO4 |
|---|---|
分子量 |
319.74 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yloxy)-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H14ClNO4/c1-10-12(17)3-2-4-13(10)18-16(19)8-20-11-5-6-14-15(7-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19) |
InChIキー |
JVKHINZGMWCGSI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {2-ethoxy-4-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B14947674.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14947688.png)
![1-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B14947696.png)
![methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B14947698.png)

![5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B14947712.png)

![1-methyl-1a-(morpholin-4-ylcarbonyl)-1-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B14947718.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B14947725.png)
![8,13,13-trimethyl-3-(methylamino)-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraene-9-thione](/img/structure/B14947729.png)
![ethyl 4-({(2Z)-3-benzyl-6-[(3-chloro-4-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14947740.png)
![N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14947751.png)

